(1r,3r)-3-fluorocyclobutane-1-carbaldehyde
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Overview
Description
(1r,3r)-3-Fluorocyclobutane-1-carbaldehyde is a chiral compound with a cyclobutane ring substituted with a fluorine atom and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-fluorocyclobutane-1-carbaldehyde typically involves the fluorination of cyclobutane derivatives followed by the introduction of the aldehyde group. One common method is the fluorination of cyclobutene using a fluorinating agent such as Selectfluor, followed by oxidation to introduce the aldehyde functionality. The reaction conditions often involve mild temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-Fluorocyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: (1r,3r)-3-Fluorocyclobutane-1-carboxylic acid.
Reduction: (1r,3r)-3-Fluorocyclobutan-1-ol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
(1r,3r)-3-Fluorocyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique structural properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1r,3r)-3-fluorocyclobutane-1-carbaldehyde depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s reactivity and binding affinity due to its electronegativity and size. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-3-Chlorocyclobutane-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
(1r,3r)-3-Bromocyclobutane-1-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
(1r,3r)-3-Iodocyclobutane-1-carbaldehyde: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(1r,3r)-3-Fluorocyclobutane-1-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2694744-61-9 |
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Molecular Formula |
C5H7FO |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
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